Tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate

Description

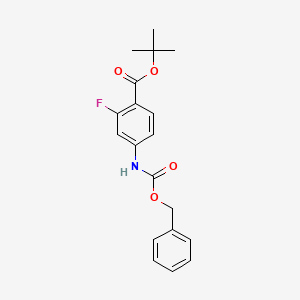

Tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate is a fluorinated aromatic ester featuring a tert-butyl ester group, a fluorine atom at the 2-position, and a benzyloxycarbonylamino (Cbz) substituent at the 4-position. This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in peptide synthesis and drug candidate development. The Cbz group serves as a protective moiety for amines, enabling selective reactivity in multi-step syntheses. Its structural complexity and functional versatility make it valuable for designing bioactive molecules.

Properties

IUPAC Name |

tert-butyl 2-fluoro-4-(phenylmethoxycarbonylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO4/c1-19(2,3)25-17(22)15-10-9-14(11-16(15)20)21-18(23)24-12-13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKMSCPBEQGOLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)NC(=O)OCC2=CC=CC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require mild temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biodegradable solvents, are being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (t-BuOK) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmaceutical Development

Intermediate in Drug Synthesis

Tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate serves as a crucial intermediate in the synthesis of pharmaceuticals. It is particularly valuable in the development of drug candidates targeting specific biological pathways, enhancing the efficacy and selectivity of therapeutic agents. The incorporation of a fluorine atom increases the lipophilicity of the compound, which can improve absorption and bioavailability in medicinal formulations .

Case Study: Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, oxazolidinone compounds derived from similar structures have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for similar applications .

Biochemical Research

Studying Enzyme Interactions

This compound is utilized in biochemical research to study enzyme interactions and metabolic pathways. Its structure allows researchers to investigate how modifications affect enzyme activity and substrate specificity, providing insights into drug design .

Case Study: Mechanistic Studies

In studies focused on enzyme kinetics, compounds like this compound have been employed to elucidate the mechanisms through which enzymes catalyze reactions. Such studies are critical for understanding drug metabolism and the development of inhibitors that can modulate enzyme activity .

Polymer Chemistry

Incorporation into Polymers

The compound can be integrated into polymer matrices to enhance material properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for coatings and packaging .

| Property | Benefit |

|---|---|

| Thermal Stability | Improved resistance to degradation |

| Chemical Resistance | Enhanced durability in harsh environments |

| Application Areas | Coatings, packaging materials |

Analytical Chemistry

Use in Chromatography

this compound is also employed in analytical chemistry for separating and identifying complex mixtures. Techniques such as high-performance liquid chromatography (HPLC) utilize this compound to improve resolution and sensitivity in detecting analytes .

Case Study: Quality Control Applications

In quality control laboratories, this compound aids in ensuring the purity and consistency of pharmaceutical products by serving as a standard reference material during chromatographic analyses .

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amine functionalities, allowing selective reactions at other sites. The fluorine atom can enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic attack and subsequent transformations .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their structural distinctions are outlined below:

Key Observations :

- The Cbz-amino group in the target compound introduces nitrogen and oxygen atoms, enhancing polarity compared to bromine-containing analogs.

- Fluorine at the 2-position is conserved across analogs, influencing electronic effects (e.g., electron-withdrawing) and metabolic stability.

Physicochemical Properties

- Solubility : The Cbz group increases hydrophilicity relative to brominated analogs, likely improving solubility in polar aprotic solvents (e.g., DMF, DMSO) .

- Stability: The tert-butyl ester enhances resistance to hydrolysis under acidic conditions compared to ethyl esters. However, the Cbz group is labile to hydrogenolysis, limiting stability under reductive conditions .

- Melting Point : Brominated analogs (e.g., Tert-butyl 4-bromo-2-fluorobenzoate) may exhibit higher melting points due to stronger van der Waals interactions from bromine vs. the bulkier Cbz group.

Reactivity and Stability

- Electrophilic Substitution: The Cbz-amino group directs electrophiles to the aromatic ring’s meta position, whereas bromine in analogs facilitates ortho/para substitution .

- Hydrogenolysis Sensitivity: The target compound’s Cbz group is cleavable via hydrogenation, unlike brominated analogs, which are inert to such conditions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The target compound’s dual functionality (Cbz protection and fluorine) is critical in synthesizing kinase inhibitors and protease-resistant peptides .

- Scale-Up Challenges : Brominated analogs (e.g., Tert-butyl 4-bromo-2-fluorobenzoate) are commercially available at 98% purity, whereas the target compound requires specialized synthesis due to its protective group .

Biological Activity

Tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structure, is being investigated for various pharmacological applications, particularly in the context of drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₅H₁₈FNO₃

- Molecular Weight : 281.31 g/mol

The presence of the tert-butyl group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems. The benzyloxycarbonyl group is known to provide stability against enzymatic degradation, while the fluorine atom can enhance the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may modulate neurotransmitter receptors, potentially influencing pathways related to mood regulation and cognitive functions.

Pharmacological Effects

- Neuropharmacology : The compound has shown promise in preliminary studies for its potential effects on neurotransmitter systems, particularly in relation to conditions such as anxiety and depression.

- Anticancer Activity : Some studies suggest that derivatives of benzoate compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

- Antioxidant Properties : Compounds similar to this compound have demonstrated antioxidant activities, which can protect cells from oxidative stress.

Case Studies and Experimental Data

Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:

- Study on Neurotransmitter Modulation : A study conducted on similar benzoate derivatives indicated significant modulation of serotonin and dopamine receptors, suggesting a potential role in treating mood disorders .

- Anticancer Activity Assessment : In vitro assays demonstrated that compounds with structural similarities exhibited cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .

- Antioxidant Activity Evaluation : Research has shown that certain benzoate derivatives possess strong antioxidant properties, reducing oxidative damage in cellular models .

Data Table of Biological Activities

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of tert-butyl 4-benzyloxycarbonylamino-2-fluoro-benzoate while minimizing side reactions?

- Methodological Answer :

- Protecting Group Strategy : Use benzyloxycarbonyl (Cbz) to protect the amino group during synthesis, as it offers stability under acidic conditions and can be removed via hydrogenolysis .

- Reaction Conditions : Conduct coupling reactions (e.g., esterification) under anhydrous conditions with catalysts like DMAP (4-dimethylaminopyridine) to enhance efficiency. Monitor temperature (e.g., 0–5°C for acid chloride formation) to reduce hydrolysis side reactions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product from byproducts like unreacted starting materials or deprotected intermediates .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use and NMR to confirm the tert-butyl group (δ ~1.3 ppm for ), benzyloxycarbonyl moiety (δ ~5.1 ppm for CH), and fluorine substituent (split peaks in aromatic regions) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm for ester and carbamate groups) and N-H stretches (absence of free NH at ~3300 cm) to verify protection .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 403.15) and fragmentation patterns .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Temperature : Store at –20°C in inert atmospheres (argon) to prevent tert-butyl ester hydrolysis. Room temperature storage is permissible only for short-term use (<1 week) .

- Light Sensitivity : Protect from UV light using amber vials to avoid photodegradation of the benzyloxycarbonyl group .

- Moisture Control : Use desiccants (silica gel) in storage containers to limit hydrolysis of the carbamate linkage .

Advanced Research Questions

Q. What strategies can resolve discrepancies in observed vs. predicted spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify conformational effects or solvent interactions .

- Isotopic Labeling : Synthesize -labeled analogs to clarify ambiguous carbonyl signals in crowded spectral regions .

- Dynamic NMR : Use variable-temperature NMR to detect rotational barriers in the carbamate group that may cause peak splitting .

Q. How can researchers identify potential pharmacological targets for this compound based on its structural features?

- Methodological Answer :

- Pharmacophore Mapping : The fluorine atom and benzyloxycarbonyl group suggest interactions with hydrophobic enzyme pockets (e.g., kinases or proteases). Use molecular docking to screen against targets like EGFR or PARP .

- Bioisosteric Replacement : Replace the tert-butyl group with cyclopropyl or trifluoromethyl moieties to optimize binding affinity and metabolic stability .

- In Vitro Assays : Test inhibition of cancer cell lines (e.g., HeLa or MCF-7) to prioritize targets for further validation .

Q. What analytical methods are suitable for quantifying trace impurities in synthesized batches of this compound?

- Methodological Answer :

- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to separate impurities (e.g., de-esterified byproducts). Monitor at 254 nm and confirm masses via MS .

- Karl Fischer Titration : Quantify residual water (<0.1%) to ensure stability during long-term storage .

- Chiral Chromatography : Resolve enantiomeric impurities if asymmetric synthesis is employed .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound?

- Methodological Answer :

- Solvent Screening : Test solubility in DMSO, THF, and dichloromethane under controlled humidity. Note that hygroscopic solvents like DMSO may artificially reduce solubility .

- Temperature Gradients : Measure solubility at 25°C vs. 40°C to assess thermodynamic vs. kinetic solubility. Use dynamic light scattering (DLS) to detect aggregation .

Experimental Design Tables

| Parameter | Optimal Condition | Key Reference |

|---|---|---|

| Synthesis Temperature | 0–5°C (acid chloride step) | |

| Storage Temperature | –20°C (under argon) | |

| HPLC Column | C18, 5 µm, 250 × 4.6 mm | |

| NMR Solvent | CDCl (deuterated chloroform) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.